molecular formula C6H6AsIO3 B14724123 (2-Iodophenyl)arsonic acid CAS No. 5410-28-6

(2-Iodophenyl)arsonic acid

Cat. No.: B14724123
CAS No.: 5410-28-6
M. Wt: 327.94 g/mol
InChI Key: ZRSKWNUMRKQXLB-UHFFFAOYSA-N
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Description

(2-Iodophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsIO3 It is characterized by the presence of an iodine atom and an arsonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)arsonic acid typically involves the reaction of 2-iodoaniline with arsenic acid. The process can be summarized as follows:

    Starting Material: 2-iodoaniline.

    Reagent: Arsenic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Arsonic acid derivatives.

    Reduction: Arsonous acid derivatives.

    Substitution: Various substituted phenyl arsonic acids.

Scientific Research Applications

(2-Iodophenyl)arsonic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, affecting molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylarsonic acid: Similar structure but lacks the iodine atom.

    2-Iodophenylacetic acid: Contains an iodine atom but has an acetic acid group instead of an arsonic acid group.

    Arsonic acid: The simplest arsonic acid without any aromatic ring or iodine substitution.

Uniqueness

(2-Iodophenyl)arsonic acid is unique due to the presence of both an iodine atom and an arsonic acid group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

5410-28-6

Molecular Formula

C6H6AsIO3

Molecular Weight

327.94 g/mol

IUPAC Name

(2-iodophenyl)arsonic acid

InChI

InChI=1S/C6H6AsIO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

ZRSKWNUMRKQXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)I

Origin of Product

United States

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